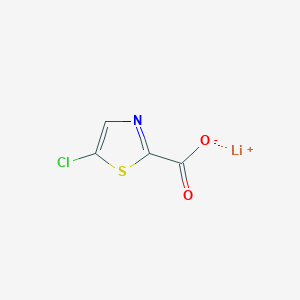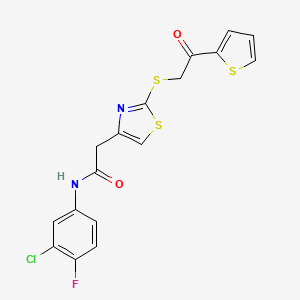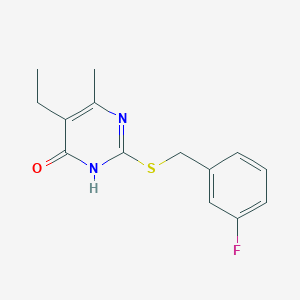![molecular formula C12H19NO2 B2851725 1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one CAS No. 2224251-43-6](/img/structure/B2851725.png)
1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-6-azaspiro[34]octan-6-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. The reaction conditions typically involve conventional chemical transformations and minimal chromatographic purifications . Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the spirocyclic nitrogen, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one can be compared with other spirocyclic compounds, such as:
This compound: Similar in structure but with different substituents.
2-Azaspiro[3.4]octane: Lacks the ethoxy and prop-2-en-1-one groups, leading to different chemical properties and applications.
The uniqueness of 1-(2-Ethoxy-6-azaspiro[3
Properties
IUPAC Name |
1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-11(14)13-6-5-12(9-13)7-10(8-12)15-4-2/h3,10H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECLENXXRLTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)CCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2851643.png)
![N-(4-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2851644.png)

![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2851646.png)

![5-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2851648.png)

![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2851650.png)


![2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}propanoic acid](/img/structure/B2851661.png)

![N-ethyl-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2851664.png)
